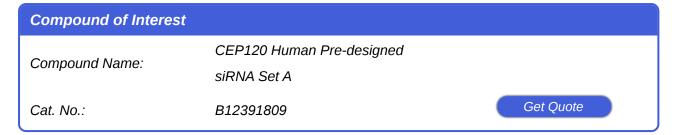


Application Notes and Protocols: Western Blot Analysis of CEP120 Protein Levels

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Centrosomal Protein 120kDa (CEP120) is a crucial protein involved in the microtubule-dependent coupling of the nucleus and the centrosome.[1][2][3] It plays a fundamental role in centriole duplication and maturation, which are essential processes for cell division and the formation of cilia.[4][5][6][7] Mutations in the CEP120 gene have been linked to ciliopathies, including Joubert syndrome and Jeune asphyxiating thoracic dystrophy, highlighting its importance in human development and disease.[4][7] Furthermore, studies have shown that CEP120 is highly expressed in certain cancers, such as gastric cancer, where it may contribute to centrosome amplification and disease progression.[8] Accurate and reliable detection of CEP120 protein levels by Western blot is therefore critical for research in cell biology, neurodevelopment, and oncology.

Data Presentation: CEP120 Protein Expression

The following tables summarize the expression of CEP120 protein in various human tissues and cell lines based on available data.

Table 1: CEP120 Protein Expression in Human Tissues



Tissue	Expression Level	Notes	
Spleen	Strong	Strong cytoplasmic positivity observed in cells in the red pulp.[9]	
Testis	High	Enriched in spermatocytes and spermatogonia.[10]	
Brain	High	Preferentially expressed in neural progenitors during neocortical development.[11]	
Pancreas	Moderate	Immunohistochemical staining shows positivity.[12]	
Lung	Detected	Western blot analysis has confirmed expression in mouse lung tissue.[12]	

Table 2: CEP120 Protein Expression in Cell Lines

Cell Line	Cancer Type	Expression Level	Reference
ACHN	Renal Cell Carcinoma	Detected	[1]
SGC7901	Gastric Cancer	High	[8]
BGC823	Gastric Cancer	High	[8]
GES1	Normal Gastric Epithelium	Low	[8]
U2OS	Osteosarcoma	Detected	[5]
RPE-1	hTERT-immortalized Retinal Pigment Epithelial	Detected	[13]

Experimental Protocols



Western Blot Protocol for CEP120

This protocol provides a detailed methodology for the detection of CEP120 protein in cell lysates by Western blotting.

- 1. Materials and Reagents
- Primary Antibodies:
 - Rabbit polyclonal anti-CEP120 (e.g., Thermo Fisher Scientific, Cat# PA5-70741;
 Proteintech, Cat# 24067-1-AP)[1][12]
 - Recommended dilution: 1:500 1:3000, optimize for your specific experimental conditions.
 [12][14]
- Secondary Antibody:
 - HRP-conjugated Goat Anti-Rabbit IgG (H+L)
- Cell Lysates: Prepared from cell lines or tissues of interest.
- Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
- SDS-PAGE Gels: Use a percentage appropriate for a ~120-130 kDa protein (e.g., 8-10%).
 [12]
- Transfer Buffer: Standard Tris-Glycine transfer buffer with 20% methanol.
- Membrane: Polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
- Wash Buffer: TBST.
- Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
- Protein Ladder: Prestained or unstained molecular weight marker.



2. Sample Preparation

- Culture and treat cells as required for your experiment.
- Wash cells with ice-cold PBS and aspirate.
- Add 1X SDS sample buffer or ice-cold lysis buffer to the cells.[15]
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[15]
- Centrifuge the lysate at 13,200 rpm for 15 minutes at 4°C.[16]
- Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
- Add 2X SDS-PAGE sample buffer to the desired amount of protein (20-50 μg per lane is recommended) and heat at 95-100°C for 5 minutes.[17]
- 3. SDS-PAGE and Protein Transfer
- Load the prepared protein samples and a molecular weight marker into the wells of an SDS-PAGE gel.
- Run the gel at a constant voltage until the dye front reaches the bottom.
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a
 wet or semi-dry transfer system.[18] A wet transfer is often recommended for higher
 molecular weight proteins.
- 4. Immunoblotting
- After transfer, wash the membrane briefly with TBST.
- Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.[17]



- Incubate the membrane with the primary anti-CEP120 antibody at the optimized dilution in Blocking Buffer overnight at 4°C with gentle agitation.[15]
- Wash the membrane three times for 5-10 minutes each with TBST.[16]
- Incubate the membrane with the HRP-conjugated secondary antibody at the recommended dilution in Blocking Buffer for 1 hour at room temperature with gentle agitation.[17]
- Wash the membrane three times for 5-10 minutes each with TBST.
- 5. Detection
- Prepare the ECL substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate for the recommended time.
- Capture the chemiluminescent signal using an imaging system or X-ray film.
- 6. Analysis
- Analyze the resulting bands. The expected molecular weight of CEP120 is approximately
 113 kDa, but it may appear as a 120-130 kDa band on the Western blot.[12]
- For quantitative analysis, use densitometry software to measure the intensity of the CEP120 band and normalize it to a loading control protein (e.g., β-actin, GAPDH).

Visualizations Experimental Workflow

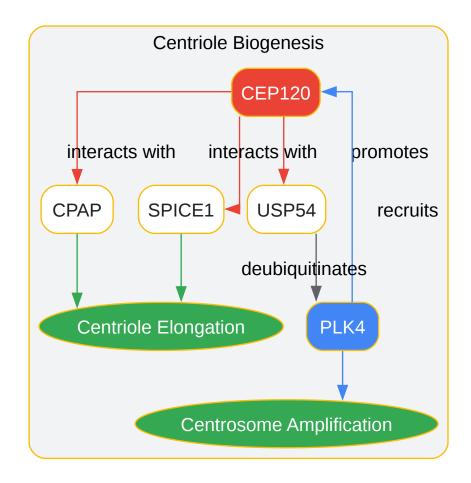


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Caption: Western blot workflow for CEP120 protein analysis.

CEP120 Signaling Pathway in Centriole Biogenesis



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Caption: Simplified CEP120 signaling in centriole biogenesis.

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